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Compound of Interest

Compound Name:
2,5-Dichloro-3-hydroxybenzoic

acid

Cat. No.: B8617445

Get Quote

The utility of 2,5-dichloro-3-hydroxybenzoic acid stems from its highly programmable

aromatic ring. The electron-withdrawing nature of the chlorine atoms lowers the pKa of the

phenolic hydroxyl group, altering its hydrogen-bonding dynamics, while the carboxylic acid

provides a versatile handle for amidation, esterification, or reduction.

To establish a baseline for experimental design, the core quantitative properties of the

compound are summarized below based on chemical registry data [1].

Table 1: Physicochemical Properties of 2,5-Dichloro-3-hydroxybenzoic acid
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Property Value Structural Consequence

CAS Registry Number 165377-89-9

Unique identifier for

procurement and regulatory

filing

Molecular Formula C 7​H 4​Cl 2​O 3​
Determines stoichiometric

mass balances

Molecular Weight 207.01 g/mol
High halogen content relative

to molecular mass

LogP (Predicted) ~2.8
Enhances lipophilicity for

membrane permeability

Key Functionalities -COOH, -OH, Aryl-Cl

Enables orthogonal

chemoselective

functionalization

Pharmaceutical Application: Non-Systemic TGR5
Agonists
In the realm of metabolic disease therapeutics, particularly Type II diabetes, 2,5-dichloro-3-
hydroxybenzoic acid is utilized as a foundational building block for synthesizing non-systemic

TGR5 agonists [2].

TGR5 (G-protein-coupled bile acid receptor 1) is expressed in intestinal L-cells. Activating this

receptor triggers the secretion of Glucagon-Like Peptide-1 (GLP-1), a potent incretin hormone

that enhances glucose-dependent insulin secretion. The therapeutic challenge is to design

agonists that act locally in the gastrointestinal tract without systemic absorption, thereby

avoiding off-target systemic toxicity. Derivatives of 2,5-dichloro-3-hydroxybenzoic acid
provide the exact steric bulk and lipophilic profile required to bind the TGR5 receptor while

restricting systemic bioavailability [2].
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TGR5-mediated signaling pathway triggering GLP-1 secretion in intestinal L-cells.

Agrochemical Application: Uracil-Based Herbicides
Beyond human health, this compound is a critical intermediate in the synthesis of herbicidal 3-

(substituted-benzyl)-1-methyl-6-trifluoromethyluracils [3]. In agrochemical design, the 2,5-
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dichloro substitution pattern is not arbitrary; it is engineered to maximize binding affinity to plant

target enzymes (such as Protoporphyrinogen oxidase, PPO) while ensuring the molecule can

penetrate the waxy plant cuticle. The carboxylic acid is typically reduced and subsequently

coupled to the uracil core to finalize the active herbicidal agent [3].

Self-Validating Synthetic Protocol: Chemoselective
Reduction
To utilize 2,5-dichloro-3-hydroxybenzoic acid in either of the aforementioned applications,

the carboxylic acid must frequently be reduced to a benzyl alcohol. As an application scientist, I

strongly advise against using Palladium-catalyzed hydrogenation (Pd/C + H 2​) or aggressive

hydride donors like Lithium Aluminum Hydride (LiAlH 4​). These methods carry a high risk of

reductive dehalogenation, which will strip the essential chlorine atoms from the aromatic ring.

Instead, the protocol below leverages Borane-Tetrahydrofuran (BH 3​-THF). Borane is highly

electrophilic and exhibits exceptional chemoselectivity for carboxylic acids over aryl chlorides.

Table 2: Stoichiometric Matrix for Chemoselective Reduction

Reagent
MW ( g/mol
)

Equivalents Amount
Moles
(mmol)

Function

2,5-Dichloro-

3-

hydroxybenz

oic acid

207.01 1.00 1.02 g 4.93
Starting

Material

Borane-THF

Complex

(1M)

85.94 3.00 14.8 mL 14.8
Reducing

Agent

Tetrahydrofur

an (THF)
72.11 - 6.7 mL - Solvent

2N

Hydrochloric

Acid

36.46 Excess - -
Quenching

Agent
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Step-by-Step Methodology [2]
Step 1: Activation and Reduction

Charge an oven-dried, argon-purged flask with 2,5-dichloro-3-hydroxybenzoic acid (1.02

g, 4.93 mmol) and anhydrous THF (6.7 mL).

Cool the mixture to 0 °C using an ice bath. Causality: The initial reaction with BH 3​forms a

triacyloxyborane intermediate and evolves hydrogen gas. The 0 °C environment safely

controls this exothermic gas evolution.

Dropwise, add the 1M BH 3​-THF solution (14.8 mL, 14.8 mmol). Causality: Three

equivalents are required—one to react with the acidic phenolic/carboxylic protons, and two to

fully reduce the carbonyl carbon to the alcohol oxidation state.

Remove the ice bath and heat the mixture to 80 °C (reflux) overnight.

Step 2: Self-Validating In-Process Control (IPC) Before proceeding to the workup, the system

must validate its own completion to prevent yield loss.

Action: Draw a 50 µL aliquot from the reaction mixture and quench it into 100 µL of methanol.

Validation: Analyze via LC-MS (ESI negative mode). The reaction is deemed complete only

when the chromatogram shows the total disappearance of the m/z 205[M-H] − peak (starting

material) and the dominance of the m/z 191[M-H] − peak (product).

Step 3: Quenching and Phase Separation

Cool the validated reaction mixture to room temperature.

Carefully quench the reaction by adding 2N HCl. Causality: The acid decomposes any

unreacted borane and hydrolyzes the intermediate borate esters, liberating the free 2,5-

dichloro-3-hydroxybenzyl alcohol.

Extract the aqueous mixture with Ethyl Acetate (3x).

Wash the combined organic layers with 2N HCl and distilled H 2​O, dry over anhydrous Na 2​

SO 4​, and concentrate under reduced pressure.
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Synthetic reduction workflow of 2,5-Dichloro-3-hydroxybenzoic acid to its benzyl alcohol

derivative.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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